REACTION_CXSMILES
|
[NH2:1][C:2]1[N:6]([CH2:7][CH3:8])[N:5]=[CH:4][CH:3]=1.C(O[C:12](=[C:14]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[C:15](OCC)=O)[CH3:13])C.P(Cl)(Cl)([Cl:27])=O>>[Cl:27][C:15]1[C:14]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[C:12]([CH3:13])[N:1]=[C:2]2[N:6]([CH2:7][CH3:8])[N:5]=[CH:4][C:3]=12
|
Name
|
|
Quantity
|
1.614 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=NN1CC
|
Name
|
diethyl 2-(1-ethoxyethylidene)malonate
|
Quantity
|
3.68 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C)=C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was heated at 130° C.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 18 hours
|
Duration
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18 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
the residual oil was carefully added
|
Type
|
TEMPERATURE
|
Details
|
with cooling, to water (100 ml)
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with DCM (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts were dried over anhydrous sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residual oil was purified by Biotage chromatography (silica, 90 g)
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate-petrol (1:19)
|
Type
|
ADDITION
|
Details
|
Fractions containing the desired product
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC(=C1C(=O)OCC)C)N(N=C2)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.15 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |